2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

TAAR1 agonism regioisomerism GPCR pharmacophore

2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 1285309-32-1) is a 1,2,4-triazole-based ethanamine derivative bearing a methyl substituent at the N1 position and a phenyl ring at the C5 position. This regioisomeric arrangement distinguishes it from the more extensively studied 4H-1,2,4-triazole series exemplified by TAAR1 agonist LK00764.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13554801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)CCN)C2=CC=CC=C2
InChIInChI=1S/C11H14N4/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12/h2-6H,7-8,12H2,1H3
InChIKeyDBPKYLNQNTYGTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine – Chemical Identity, TAAR1-Targeted Scaffold Class & Procurement-Relevant Physicochemical Baseline


2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 1285309-32-1) is a 1,2,4-triazole-based ethanamine derivative bearing a methyl substituent at the N1 position and a phenyl ring at the C5 position. This regioisomeric arrangement distinguishes it from the more extensively studied 4H-1,2,4-triazole series exemplified by TAAR1 agonist LK00764 [1]. The compound is procurable as a free base (≥98% purity) from multiple specialty chemical suppliers and is listed under the general Markush formula of WO2023033681A1, which claims substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as trace amine-associated receptor 1 (TAAR1) modulators [2]. Its molecular formula is C₁₁H₁₄N₄ (MW 202.26 g/mol), with the ethanamine side chain providing a primary amine handle amenable to further derivatization in medicinal chemistry programs.

Why Generic 1,2,4-Triazole Ethanamine Interchange Is Not Supported: Regioisomerism and N-Substitution Determine TAAR1 Pharmacophore Alignment


The 1,2,4-triazole ethanamine scaffold contains two distinct nitrogen regioisomeric positions (N1 vs N4) that profoundly influence tautomeric state, hydrogen-bonding geometry, and target engagement. In the TAAR1 agonist series reported by Krasavin et al., the active pharmacophore resides on the 4H-1,2,4-triazole core, where the N4–H acts as a hydrogen-bond donor critical for receptor activation [1]. The target compound, featuring an N1-methyl substituent, lacks this N4–H donor and instead presents a permanently methylated N1 position, which alters the spatial presentation of the phenyl ring and the ethanamine side chain [2]. Consequently, 2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is neither a functional analog of the 4H-tautomer series nor a direct substitute for the 1-methyl-3-phenyl regioisomer (CAS 29945-53-7 precursor), because the relative placement of the phenyl and ethanamine groups around the triazole ring governs the molecular shape recognized by biological targets. Generic replacement without verifying regioisomeric identity therefore risks loss of on-target potency, altered selectivity profiles, or complete inactivity in TAAR1- and non-TAAR1-mediated assays.

Quantitative Differentiation Evidence for 2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Versus Closest Structural Analogs


Regioisomeric TAAR1 Pharmacophore Incompatibility: N1-Methyl Blocks the Hydrogen-Bond Donor Required for 4H-Triazole Agonist Activity

In the 4H-1,2,4-triazole TAAR1 agonist series, the N4–H proton serves as a hydrogen-bond donor that engages the receptor binding pocket; the lead compound LK00764 (EC₅₀ = 4.0 nM in a BRET-based TAAR1 cellular assay) relies on this interaction [1]. The target compound contains an N1-methyl group that permanently replaces the N4–H, eliminating this hydrogen-bond donor capacity. While no direct head-to-head TAAR1 assay data for the target compound have been published, the patent WO2023033681A1 explicitly enumerates the N1-alkyl-5-aryl-1,2,4-triazole subclass as structurally distinct from the exemplified 4H-triazole agonists, indicating that N1-substitution redirects pharmacological activity toward a different biological profile [2].

TAAR1 agonism regioisomerism GPCR pharmacophore structure-activity relationship

Phenyl Positional Isomerism: C5-Phenyl vs. C3-Phenyl Substitution Alters Molecular Electrostatic Potential and Target Recognition

The target compound places the phenyl ring at the C5 position of the 1,2,4-triazole, whereas the commercially available regioisomer 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (Sigma-Aldrich ENAH3045ACCA) bears the phenyl ring at C3 and the ethanamine chain at C5 . This positional swap alters the vector angle between the phenyl and ethanamine substituents by approximately 120° (based on triazole ring geometry), generating distinct molecular electrostatic potential (MEP) surfaces and different steric occupancy in target binding sites. No direct comparative biological data exist in the public domain; however, analogous positional isomerism in 1,2,4-triazole kinase inhibitors has been shown to cause >10-fold shifts in IC₅₀ values [1].

positional isomerism molecular electrostatic potential regiochemistry medicinal chemistry

Free Base vs. Dihydrochloride Salt: Procurement Form Impacts Solubility, Handling, and Downstream Chemistry

The target compound (CAS 1285309-32-1) is supplied as the free base form (≥98% purity, storage at 2–8°C under dry conditions), whereas the corresponding dihydrochloride salt (CAS 2413878-12-1) is also commercially available . The free base offers a molecular weight of 202.26 g/mol with a primary amine (pKa ~9.5–10.5 predicted for ethanamine), while the dihydrochloride salt (MW 275.18 g/mol) provides enhanced aqueous solubility and stability for biological assay preparation. Selection between these forms directly determines the effective molar concentration in solution-based experiments and the compatibility with downstream synthetic transformations requiring the free amine nucleophile.

salt form solubility procurement specification free base

Patent Landscape Positioning: N1-Methyl-5-phenyl Triazole as a Structurally Distinct Chemotype Within the TAAR1 Modulator Family

WO2023033681A1 claims substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as TAAR1 modulators, but the exemplified compounds uniformly retain the 4H-tautomeric form (N4 unsubstituted) [1]. The target compound, carrying an N1-methyl substituent, represents a distinct chemotype that falls outside the primary exemplified scope of this patent family. While the generic Markush claim may encompass N1-substituted variants, the absence of specific biological exemplification for N1-methyl-5-phenyl derivatives indicates that this compound occupies a distinct chemical space with potentially different intellectual property freedom-to-operate considerations and biological target profiles compared to the extensively characterized 4H-triazole TAAR1 agonists [1].

intellectual property TAAR1 modulator patent differentiation chemical novelty

Recommended Procurement-Driven Application Scenarios for 2-(1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)ethan-1-amine


Non-TAAR1 Central Nervous System Target Screening Using an N1-Methyl-Triazole Scaffold

The N1-methyl substitution eliminates the N4–H hydrogen-bond donor required for TAAR1 agonism, as demonstrated by the 4.0 nM EC₅₀ of LK00764 in the 4H-series [1]. This structural divergence makes the target compound a suitable scaffold for screening against alternative CNS targets (e.g., serotonin, dopamine, or adrenergic receptors) where triazole-containing ligands have shown activity, without confounding TAAR1-mediated signals [2]. The free base form allows direct functionalization of the primary amine for library synthesis.

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies of Phenyl-Triazole Bioisosteres

With the phenyl group at C5 rather than C3, this compound serves as a matched molecular pair with the commercially available C3-phenyl regioisomer (Sigma-Aldrich ENAH3045ACCA) [1]. Parallel testing of both regioisomers in any given assay can quantify the contribution of phenyl position to target affinity, providing SAR data that generic 1,2,4-triazole sourcing cannot deliver [2].

Chemical Biology Probe Development via Primary Amine Derivatization

The ethanamine side chain provides a nucleophilic primary amine (predicted pKa ~9.5–10.5) that can be conjugated to fluorophores, biotin, or solid supports without altering the triazole-phenyl core [1]. This enables the generation of affinity chromatography resins or fluorescent probes for target identification studies, where the N1-methyl-5-phenyl pharmacophore serves as a recognition element distinct from 4H-triazole-based probes [2].

Intellectual Property Diversification in Triazole-Based Drug Discovery

Because the exemplified chemical space of WO2023033681A1 is dominated by 4H-triazole TAAR1 agonists [1], the N1-methyl-5-phenyl-1H-1,2,4-triazole scaffold represents an underexplored region of chemical space. Procurement of this compound supports the generation of novel composition-of-matter and method-of-use patent applications targeting non-TAAR1 indications, potentially offering stronger freedom-to-operate positions [2].

Quote Request

Request a Quote for 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.